2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound classified as an isoquinoline derivative. This compound features a unique molecular structure that includes both a keto group and a carboxylic acid group, contributing to its distinct chemical reactivity and potential biological activity. Its synthesis and application in various fields, including medicinal chemistry and industrial processes, highlight its significance in scientific research.
This compound is sourced primarily from synthetic organic chemistry, where it is produced through multi-step reactions involving various reagents and catalysts. It falls under the broader classification of isoquinoline derivatives, which are known for their diverse pharmacological properties. Isoquinolines are characterized by their bicyclic structure, which includes a fused benzene ring and a pyridine-like nitrogen-containing ring.
The synthesis of 2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the following steps:
The molecular structure of 2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be represented as follows:
The compound features:
2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo several chemical reactions:
For these reactions:
The mechanism of action for 2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific biological targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. The precise molecular targets depend on the biological context in which the compound is studied .
The physical properties of 2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid include:
The chemical properties include:
2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several notable applications:
The diverse applications of this compound underscore its importance in both scientific research and industrial processes. Its unique structural characteristics enable it to interact with biological systems effectively, making it a valuable subject for further study in drug development and synthesis methodologies.
The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that positions the carboxylic acid moiety ortho to the lactam nitrogen. This configuration enables critical hydrogen-bonding interactions with biological targets, particularly enzymes involved in nucleotide binding and processing. The 2-(3-methylbutyl) derivative (molecular formula: C₁₅H₁₇NO₃; molecular weight: 259.30 g/mol) belongs to a subclass featuring an N-alkylated branched chain at the 2-position, as confirmed by its canonical SMILES representation: O=C(C(C₁=C₂C=CC=C₁)=CN(CCC(C)C)C₂=O)O [5] [8]. This substitution differentiates it from simpler analogs such as the 2-methyl variant (C₁₁H₉NO₃; MW 203.19 g/mol) [3] and the 2-benzyl derivative (C₁₇H₁₃NO₃; MW 279.29 g/mol) .
Table 1: Structural and Physicochemical Comparison of Isoquinolone-4-carboxylic Acid Derivatives
Substituent at N-2 | Molecular Formula | Molecular Weight (g/mol) | Lipophilicity (Calculated logP) |
---|---|---|---|
3-Methylbutyl | C₁₅H₁₇NO₃ | 259.30 | 2.98 |
Methyl | C₁₁H₉NO₃ | 203.19 | 1.52 |
Benzyl | C₁₇H₁₃NO₃ | 279.29 | 3.21 |
Pharmacologically, dihydroisoquinolone derivatives exhibit targeted poly(ADP-ribose) polymerase (PARP) inhibition by mimicking the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD⁺). The planar lactam ring system inserts into the PARP1 catalytic pocket, with the carboxylic acid group forming bidentate hydrogen bonds with serine and glycine residues—a binding mode analogous to approved inhibitors like Olaparib [7]. The 4-carboxylic acid functionality is indispensable for this activity, as esterification (e.g., methyl ester C₁₁H₉NO₃; CID 641184) abolishes target engagement [1].
The development of PARP inhibitors has progressed through distinct generations, beginning with simple benzamide analogs and evolving toward complex polycyclic scaffolds. Early isoquinoline-based inhibitors like compound 1a (2,3-dihydroisoquinolinone; PARP1 IC₅₀ = 13 μM) demonstrated moderate activity but poor selectivity [7]. A breakthrough emerged with the discovery that meta-fluorination of the carboxamide pharmacophore ("magic fluorine") enhanced PARP1 binding affinity by >100-fold through dipole interactions with tyrosine residues. This principle was successfully extrapolated to dihydroisoquinoline scaffolds, as evidenced by the 7-fluoro derivative (compound 4b in PMC studies) exhibiting low-nanomolar inhibition [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0